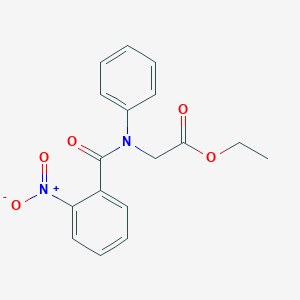

Ethyl ({2-nitrobenzoyl}anilino)acetate

Description

Ethyl ({2-nitrobenzoyl}anilino)acetate is an ester derivative featuring a nitro-substituted benzoyl group attached to an anilinoacetate backbone. Its molecular structure comprises an ethyl ester group, a central acetamide linkage, and a 2-nitrobenzoyl substituent on the aniline ring. The ortho-nitro group introduces strong electron-withdrawing effects, influencing both electronic and steric properties.

Properties

Molecular Formula |

C17H16N2O5 |

|---|---|

Molecular Weight |

328.32g/mol |

IUPAC Name |

ethyl 2-(N-(2-nitrobenzoyl)anilino)acetate |

InChI |

InChI=1S/C17H16N2O5/c1-2-24-16(20)12-18(13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)19(22)23/h3-11H,2,12H2,1H3 |

InChI Key |

SNONAYCDZYLASS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate

- Structure : Replaces the nitrobenzoyl group with a benzothiazole ring fused to the aniline moiety.

- Crystallography : Exhibits near-planarity between the benzothiazole and benzene rings (dihedral angle = 1.20°), promoting π-π stacking and enhanced crystallinity .

- Reactivity : The benzothiazole group may participate in hydrogen bonding (N–H⋯O) and weak C–H⋯O interactions, stabilizing dimeric crystal structures .

Ethyl 2-[(2-nitrophenyl)amino]acetate (CID 21555)

- Structure : Lacks the benzoyl group, featuring a simpler 2-nitroaniline-acetate structure (C10H12N2O4) .

Ethyl 2-nitrobenzoylacetate

- Structure: Contains a 2-nitrobenzoyl group directly attached to an acetylated ester (C11H11NO5) .

- Key Differences: The absence of the anilino linkage alters reactivity; this compound may undergo nucleophilic acyl substitution more readily due to the acetyl ester’s electrophilicity.

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

- Structure : Substitutes the nitro group with a trifluoromethyl (CF3) group at the meta position .

- Electronic Effects: CF3 exerts inductive electron withdrawal, differing from the resonance-driven effects of NO2. This may reduce intramolecular hydrogen bonding compared to nitro-substituted analogs.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl ({2-nitrobenzoyl}anilino)acetate, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves a two-step process:

Condensation : Reacting 2-nitrobenzoyl chloride with ethyl 2-anilinoacetate under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.

Purification : Crude products are purified via silica gel column chromatography using gradients of ethyl acetate and methanol (e.g., 9:1 v/v) .

- Key Considerations : Anhydrous solvents and inert atmospheres (nitrogen) prevent hydrolysis of sensitive intermediates. Yield optimization may require adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the nitrobenzoyl moiety (aromatic protons at δ 7.5–8.5 ppm) and ester group (quartet for CH2CH3 at δ 4.1–4.3 ppm) .

- LCMS : Validates molecular weight (e.g., m/z 342 [M+H]+) and purity .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/n space group) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer :

- Enzyme Inhibition : Acts as a competitive inhibitor for serine hydrolases due to its electrophilic carbonyl group. Assays involve monitoring substrate turnover via UV-Vis spectroscopy .

- Protein-Ligand Studies : Used in fluorescence polarization assays to quantify binding affinity with targets like amyloid fibrils .

Advanced Research Questions

Q. How does the 2-nitrobenzoyl group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- The nitro group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl, facilitating nucleophilic acyl substitution. Reactivity can be quantified via Hammett substituent constants (σ ≈ 1.25 for nitro) .

- Computational Studies : DFT calculations (e.g., Gaussian 16) predict charge distribution and transition states for Suzuki-Miyaura couplings .

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., ester hydrolysis or nitro reduction)?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during nitrobenzoyl coupling .

- Low-Temperature Reactions : Conduct sensitive steps (e.g., azo couplings) at –10°C to suppress nitro group reduction .

- Catalytic Control : Use palladium catalysts with selective poisoning agents (e.g., triphenylphosphine) to avoid over-reduction .

Q. How can molecular docking predict interactions between this compound and neurodegenerative disease targets?

- Methodological Answer :

- Docking Workflow :

Prepare the ligand (AMBER force field) and receptor (e.g., mutant SOD1 for ALS).

Simulate binding poses using AutoDock Vina, focusing on hydrogen bonds with His43 and π-π stacking with Phe20 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.